- Synthesis and antitumor activity of novel tetrahydro-β-carboline derivatives as KSP inhibitors, Yaoxue Xuebao, 2013, 48(7), 1119-1123
Cas no 942-26-7 (5-Chlorotryptamine Hydrochloride)
5-Chlorotryptamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochloride
- 5-Chlorotryptamine hydrochloride
- 2-(5-Chloro-3-indolyl)ethylamine hydrochloride
- 5-Chlorotryptamine
- 5-Chloro-3-(2-aminoethyl)indole Hydrochloride
- 5-Chloro-1H-indole-3-ethylamine monohydrochloride
- 5-Chlorotryptamine HCl
- 5-Chloro-1H-indole-3-ethylamine hydrochloride
- 1H-Indole-3-ethanamine, 5-chloro-, monohydrochloride
- 5-Chloro-1H-indole-3-ethylamine HCl
- 2-(5-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride
- 5-chlorotryptamine, hcl
- 5-Chlorotryptamine monohydrochloride
- 1H-Indole-3-ethanamine, 5-chloro-, monohydrochloride (9CI)
- Indole, 3-(2-aminoethyl)-5-chloro-, hydrochloride (6CI, 7CI, 8CI)
- 2-(5-Chloro-1H-indol-3-yl)-ethylamine
- hydrochloride
- 2-(5-Chloro-1H-indol-3-yl)ethan-1-aminium chloride
- 5-chlorotryptammonium chloride
- EINECS 259-789-7
- DTXSID60971121
- SY021124
- PD133591
- AKOS001475939
- GS-3392
- 55747-73-4
- C-5532
- EINECS 213-387-8
- FD7RS43ALK
- Indole, 3-(2-aminoethyl)-5-chloro-, hydrochloride
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride, AldrichCPR
- 2-(5-chloro-1H-indol-3-yl)ethanamine;hydrochloride
- BIM-0013443.P001
- Z1266933935
- EN300-91838
- 2-(5-Chloro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
- 2-(5-chloro-1H-indol-3-yl) ethanamine hydrochloride
- [2-(5-chloro-1H-indol-3-yl)ethyl]amine hydrochloride
- SCHEMBL686594
- AC-23958
- 1H-Indole-3-ethanamine, 5-chloro-, hydrochloride (1:1)
- 5-Chloro Tryptamine HCl
- MFCD00051990
- 1H-Indole-3-ethanamine, 5-chloro-, hydrochloride
- DB-013912
- 942-26-7
- 5-Chlorotryptamine Hydrochloride
-
- MDL: MFCD00051990
- Inchi: 1S/C10H11ClN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H
- InChI Key: PBANXRNIXGEHPZ-UHFFFAOYSA-N
- SMILES: Cl.ClC1C=C2C(NC=C2CCN)=CC=1
- BRN: 3718105
Computed Properties
- Exact Mass: 230.03800
- Monoisotopic Mass: 230.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 290-295°C
- Boiling Point: 375.7°Cat760mmHg
- Flash Point: 181°C
- PSA: 41.81000
- LogP: 3.82480
- Solubility: Not determined
5-Chlorotryptamine Hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R22; R36/38
5-Chlorotryptamine Hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chlorotryptamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 57680-5/G |
5-CHLOROTRYPTAMINE HCL |
942-26-7 | 97% | 5g |
$29 | 2023-09-16 | |
| AstaTech | 57680-25/G |
5-CHLOROTRYPTAMINE HCL |
942-26-7 | 97% | 25g |
$94 | 2023-09-16 | |
| AstaTech | 57680-100/G |
5-CHLOROTRYPTAMINE HCL |
942-26-7 | 97% | 100/G |
$572 | 2021-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154096-5g |
5-Chlorotryptamine Hydrochloride |
942-26-7 | >98.0%(N) | 5g |
¥104.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154096-1g |
5-Chlorotryptamine Hydrochloride |
942-26-7 | >98.0%(N) | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154096-25g |
5-Chlorotryptamine Hydrochloride |
942-26-7 | >98.0%(N) | 25g |
¥392.90 | 2023-09-03 | |
| TRC | C351520-100mg |
5-Chlorotryptamine Hydrochloride |
942-26-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C351520-250mg |
5-Chlorotryptamine Hydrochloride |
942-26-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C351520-500mg |
5-Chlorotryptamine Hydrochloride |
942-26-7 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C351520-1g |
5-Chlorotryptamine Hydrochloride |
942-26-7 | 1g |
$ 80.00 | 2022-04-01 |
5-Chlorotryptamine Hydrochloride Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Production Method 2
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Convenient synthesis of 5-substituted tryptamine by microwave heating, Huaxue Shiji, 2007, 29(8), 505-506
Production Method 4
- Indole amide type compound useful in treatment of cancer and its preparation, China, , ,
Production Method 5
- Studies on the Grandberg Synthesis of Tryptamines, 1989, , ,
Production Method 6
- Preparation of carboline compounds as DHODH inhibitors useful in treatment of DHODH-mediated diseases, World Intellectual Property Organization, , ,
Production Method 7
- Crystalline hydrochloride salts of substituted tryptamines, World Intellectual Property Organization, , ,
5-Chlorotryptamine Hydrochloride Raw materials
- 4-Chlorobutanal Dimethyl Acetal 90%
- Sodium 4-Chloro-1-hydroxybutanesulfonate
- 4-Chlorophenylhydrazine hydrochloride
5-Chlorotryptamine Hydrochloride Preparation Products
5-Chlorotryptamine Hydrochloride Suppliers
5-Chlorotryptamine Hydrochloride Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 5-Chlorotryptamine Hydrochloride
Introduction to 5-Chlorotryptamine Hydrochloride (CAS No. 942-26-7)
5-Chlorotryptamine Hydrochloride, with the chemical formula C11H14N2OCl·HCl, is a significant compound in the field of pharmaceutical chemistry and neurobiology. This compound is derived from tryptamine, a naturally occurring alkaloid found in various plants, and its hydrochloride salt enhances its solubility and stability, making it more suitable for various applications in research and development.
The molecular structure of 5-Chlorotryptamine Hydrochloride features a tryptamine core substituted with a chlorine atom at the 5-position, which modifies its pharmacological properties. This substitution imparts unique characteristics that make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents.
In recent years, 5-Chlorotryptamine Hydrochloride has garnered attention in academic and industrial research due to its potential role as a precursor in the synthesis of serotonin receptor modulators. Serotonin receptors are crucial targets in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. The ability of 5-Chlorotryptamine Hydrochloride to interact with these receptors has opened new avenues for drug discovery.
One of the most compelling aspects of 5-Chlorotryptamine Hydrochloride is its versatility in chemical modifications. Researchers have leveraged its structure to develop derivatives with enhanced pharmacological activity and selectivity. For instance, studies have shown that modifications at the 5-position can significantly alter the compound's binding affinity to serotonin receptors, leading to compounds with improved therapeutic profiles.
The synthesis of 5-Chlorotryptamine Hydrochloride typically involves a multi-step process starting from tryptophan or other indole derivatives. The introduction of the chlorine atom at the 5-position is achieved through chlorination reactions, which can be performed using various reagents such as N-chlorosuccinimide or chlorine gas under controlled conditions. The final step involves converting the free base into its hydrochloride salt to improve stability and solubility.
The hydrochloride form of 5-Chlorotryptamine Hydrochloride is particularly useful in pharmaceutical formulations due to its enhanced solubility in water. This property facilitates its use in intravenous and oral medications, where bioavailability is a critical factor. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a preferred choice for long-term research and commercial applications.
In recent clinical studies, derivatives of 5-Chlorotryptamine Hydrochloride have shown promise in treating neurological disorders. For example, researchers have investigated its potential as an adjunct therapy for depression by modulating serotonin receptor activity. While further research is needed to fully understand its therapeutic efficacy and safety profile, these preliminary findings highlight its significance in drug development.
The role of computational chemistry in understanding the behavior of 5-Chlorotryptamine Hydrochloride cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into its interactions with biological targets. These tools help researchers predict binding affinities, metabolic pathways, and potential side effects, thereby accelerating the drug discovery process.
The environmental impact of synthesizing and handling 5-Chlorotryptamine Hydrochloride is also a critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, catalytic methods have been explored to improve reaction efficiency and reduce reliance on hazardous reagents. Such advancements not only enhance sustainability but also make the production process more economically viable.
The future prospects for 5-Chlorotryptamine Hydrochloride are promising, with ongoing research exploring new applications in neuroscience and beyond. As our understanding of neurotransmitter systems continues to evolve, compounds like this will play an increasingly important role in developing innovative treatments for complex diseases. The collaborative efforts between academia and industry are essential to translating these findings into tangible therapeutic benefits for patients worldwide.
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